3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone
Description
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone is a chalcone derivative characterized by a propanone backbone substituted with a 1,3-benzodioxol-5-ylamino group and a 4-methoxyphenyl moiety. Its molecular formula is C₁₇H₁₅NO₄ (inferred from analogs in and ), with an average molecular weight of approximately 297.3 g/mol. The benzodioxole ring (a methylenedioxy group fused to benzene) and methoxyphenyl substituent contribute to its unique electronic and steric properties, making it relevant for pharmacological studies, particularly in anti-inflammatory and antioxidant contexts .
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-14-5-2-12(3-6-14)15(19)8-9-18-13-4-7-16-17(10-13)22-11-21-16/h2-7,10,18H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVADOVFZTAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-89-4 | |
| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 1,3-benzodioxole with 4-methoxyphenylacetone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Efficacy
A research study conducted by Güzel-Akdemir et al. (2021) evaluated the compound's activity against several cancer types. The results indicated significant inhibition rates against leukemia and central nervous system cancer cell lines:
| Cell Line Type | Inhibition Percentage |
|---|---|
| MOLT-4 (Leukemia) | 84.19% |
| SF-295 (CNS) | 72.11% |
These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study by Smith et al. (2024) assessed the antimicrobial effects of the compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate the potential of the compound in developing new antimicrobial agents to combat resistant bacterial strains .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly regarding its ability to protect neuronal cells from oxidative stress.
Research Findings: Neuroprotection
In vitro experiments using neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , suggesting a protective mechanism against oxidative damage.
This indicates that the compound could be beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronegativity and Activity: The target compound’s benzodioxolamino group (electron-rich) contrasts with halogenated analogs like 2h (4-chloro-5-iodo). Electronegative substituents on Ring A (e.g., Cl, I) correlate with reduced potency compared to hydroxyl groups (Cardamonin, IC₅₀ = 4.35 μM) .
- Methoxy vs.
Physicochemical Properties
Substituents significantly impact molecular weight, polarity, and bioavailability:
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The chlorophenyl analog () has higher molecular weight and LogP (4.2) than the target compound, suggesting increased hydrophobicity.
- Amino Substituents: The benzodioxolamino group (target) vs. dimethylamino (Aldi-2) alters basicity and hydrogen-bonding capacity, influencing receptor interactions .
Structural Conformation and Crystallography
Chalcone activity is modulated by dihedral angles between aromatic rings. For example:
- Fluorophenyl Chalcones (): Dihedral angles range from 7.14° to 56.26°, with smaller angles enhancing planarity and π-π stacking .
Biological Activity
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety that is known for its role in various pharmacological activities. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 287.31 g/mol
The biological activity of this compound primarily involves interactions with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly those related to cancer and inflammation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study involving structure-activity relationship (SAR) analysis demonstrated that modifications to the benzodioxole structure enhance its binding affinity to tubulin, leading to inhibition of cancer cell proliferation .
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Study on Antitumor Mechanisms :
- Objective : To evaluate the efficacy of this compound against various cancer cell lines.
- Methodology : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays.
- Results : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent cytotoxicity.
-
Inflammatory Response Study :
- Objective : To assess the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model.
- Methodology : RAW 264.7 macrophages were treated with LPS in the presence of varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-alpha levels was observed, with significant inhibition at concentrations above 10 µM.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone, and what analytical methods validate its purity?
Methodological Answer: A common approach involves a nucleophilic substitution or condensation reaction between a benzodioxol-5-amine derivative and a 4-methoxyphenyl propanone precursor. For example, benzoylation reactions using β-alanine derivatives (as in ) or Schiff base formation (similar to ) could be adapted. Post-synthesis, purity is validated via:
- HPLC (high-performance liquid chromatography) with UV detection at 254 nm (common for aromatic systems).
- NMR spectroscopy (¹H/¹³C) to confirm the presence of characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, benzodioxol protons at δ 5.9–6.1 ppm).
- Mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation (solvent: dichloromethane/methanol mixtures).
- Data collection on a diffractometer (e.g., Bruker D8 Venture).
- Refinement using SHELXL () for small-molecule crystallography. Parameters like R-factors (< 0.05) and residual electron density maps are critical for validation. For example, similar benzodioxol-containing structures in were refined using SHELX suites .
Q. What physicochemical properties (e.g., logP, solubility) are experimentally determined for this compound?
Methodological Answer:
- LogP : Measured via shake-flask method (octanol/water partition) or calculated using HPLC retention times ( reports logP = 2.63 for a related compound).
- Solubility : Evaluated in DMSO, ethanol, and water using UV-Vis spectrophotometry.
- Thermal stability : TGA (thermogravimetric analysis) to determine decomposition points (e.g., boiling point ~318°C as in ) .
Advanced Research Questions
Q. How can reaction yields be optimized for the aminolysis step in synthesizing this compound?
Methodological Answer:
- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig conditions).
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time.
Contradictions in yield data (e.g., 60% vs. 85%) may arise from residual moisture or oxygen sensitivity, requiring inert atmosphere protocols .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or MOE calculate parameters like bioavailability (Topological PSA = ~29.5 Ų, ) and CYP450 inhibition.
- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases or GPCRs) to hypothesize binding modes.
Discrepancies between predicted and observed logP (e.g., computational vs. experimental) may stem from solvation effects or crystal packing .
Q. How are contradictions in spectroscopic data (e.g., NMR shifts) resolved for structurally similar derivatives?
Methodological Answer:
- Variable temperature NMR : Resolve dynamic effects (e.g., hindered rotation in amide bonds).
- 2D NMR techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing benzodioxol vs. methoxyphenyl signals).
- Comparative analysis : Cross-reference with databases (e.g., PubChem, ) or published analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
